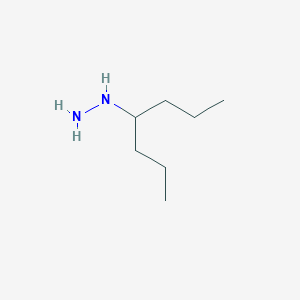

4-Heptylhydrazine

Descripción

4-Heptylhydrazine is a hydrazine derivative characterized by a heptyl (-C₇H₁₅) group attached to the hydrazine (-NH-NH₂) moiety. The heptyl chain confers lipophilicity, which may enhance membrane permeability and modulate interactions with biological targets.

Propiedades

Fórmula molecular |

C7H18N2 |

|---|---|

Peso molecular |

130.23 g/mol |

Nombre IUPAC |

heptan-4-ylhydrazine |

InChI |

InChI=1S/C7H18N2/c1-3-5-7(9-8)6-4-2/h7,9H,3-6,8H2,1-2H3 |

Clave InChI |

MKWAKKIFRXHDLT-UHFFFAOYSA-N |

SMILES canónico |

CCCC(CCC)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features

4-Heptylhydrazine differs from other hydrazine derivatives primarily in its aliphatic substituent. Key comparisons include:

- 4-Methoxybenzhydrazide (): Features a methoxy-substituted aromatic ring linked to a hydrazide group (-CONH-NH₂). The aromatic structure enables π-π stacking, unlike the aliphatic heptyl chain in 4-Heptylhydrazine .

- 4-Nitrophenylhydrazine (): Contains a nitro group (-NO₂) on the phenyl ring, which introduces electron-withdrawing effects and polar character, contrasting with the nonpolar heptyl group .

- 4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone (): Combines a thiazolone ring with a methoxyphenyl hydrazine moiety, offering heterocyclic complexity absent in 4-Heptylhydrazine .

Physicochemical Properties

The heptyl chain in 4-Heptylhydrazine significantly increases lipophilicity compared to aromatic derivatives, influencing its bioavailability and metabolic stability.

Data Table: Comparative Analysis of Hydrazine Derivatives

Research Implications

The heptyl chain in 4-Heptylhydrazine offers unique advantages in drug design, such as improved lipid solubility for blood-brain barrier penetration. However, its synthetic accessibility and stability require further optimization compared to well-established arylhydrazines. Future studies should explore its applications in anticancer and CNS-targeted therapies, leveraging structural insights from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.